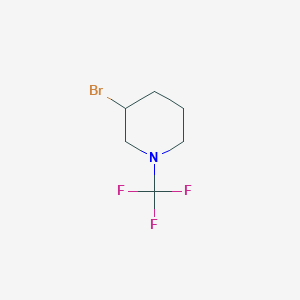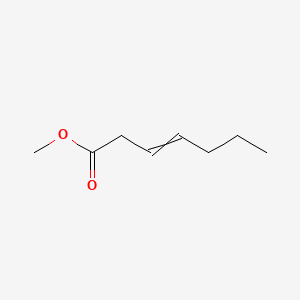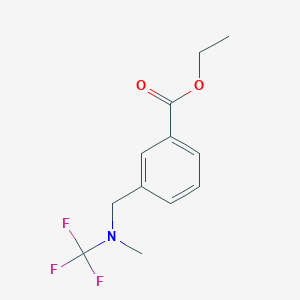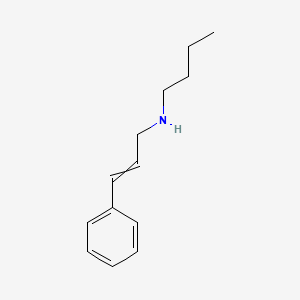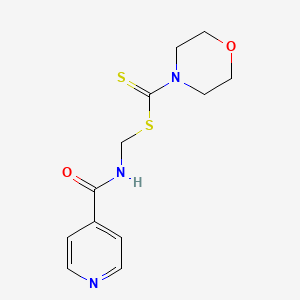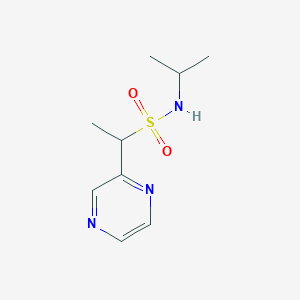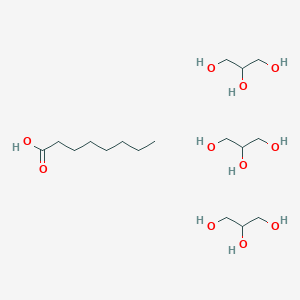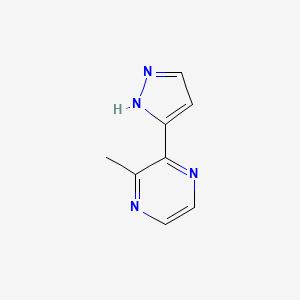
2-methyl-3-(1H-pyrazol-5-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyrazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial during industrial synthesis to minimize hazardous by-products and ensure worker safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine-3,6-d2
- Pyrazoloquinolines
Comparison: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine stands out due to its unique combination of pyrazine and pyrazole rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
195447-81-5 |
|---|---|
Molekularformel |
C8H8N4 |
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
2-methyl-3-(1H-pyrazol-5-yl)pyrazine |
InChI |
InChI=1S/C8H8N4/c1-6-8(10-5-4-9-6)7-2-3-11-12-7/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
BHACACUWJSHSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


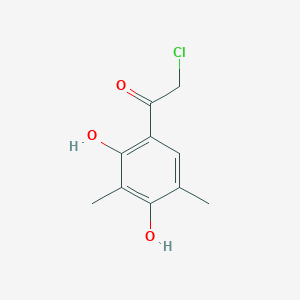
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

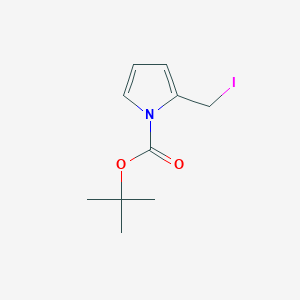
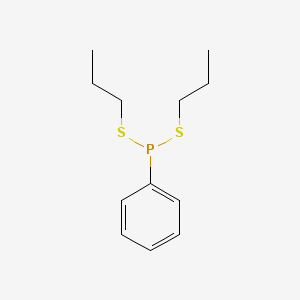
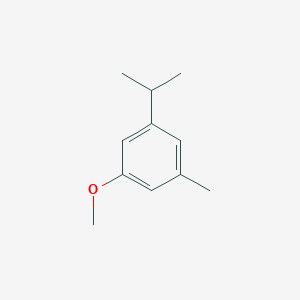
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
